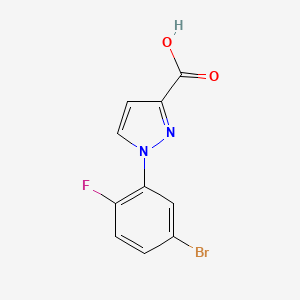

1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Beschreibung

1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a carboxylic acid group at position 3 and a 5-bromo-2-fluorophenyl substituent at position 1 of the pyrazole ring.

Eigenschaften

Molekularformel |

C10H6BrFN2O2 |

|---|---|

Molekulargewicht |

285.07 g/mol |

IUPAC-Name |

1-(5-bromo-2-fluorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6BrFN2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |

InChI-Schlüssel |

UPXMXEYIVZOUIM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)N2C=CC(=N2)C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Detailed Synthetic Routes

Pyrazole Core Construction and Functionalization

One common approach starts from diethyl 1H-pyrazole-3,5-dicarboxylate derivatives, which are versatile intermediates for pyrazole functionalization. For example, diethyl 1H-pyrazole-3,5-dicarboxylate can be selectively methylated at the nitrogen atom, followed by hydrolysis and cyanation steps to introduce various substituents at the 3-position (see Patent CN105646355A).

Table 1: Key Steps in Pyrazole Core Functionalization

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diethyl 1H-pyrazole-3,5-dicarboxylate | K2CO3, iodomethane, acetone, 60°C | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate | High | Methylation at N1 |

| 2 | Above product | KOH (3.0 M in MeOH), 0°C to RT, overnight | 3-(Carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid | Moderate | Selective hydrolysis |

| 3 | Above product | SOCl2 (3.74 M), heat | Acid chloride intermediate | High | Activation for amide formation |

| 4 | Acid chloride + NH3 in THF | 0-5°C, 8 h | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate | High | Amide formation |

| 5 | Amide derivative | Triethylamine, trifluoroacetic anhydride, DCM, RT | Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate | High | Conversion to nitrile |

| 6 | Nitrile derivative | LiBH4 in THF/MeOH, 20-25°C | 3-(Hydroxymethyl)-1-methyl-pyrazole-5-formonitrile | High | Reduction to hydroxymethyl intermediate |

This sequence illustrates the flexibility of pyrazole-3-carboxylate derivatives for further elaboration into diverse functional groups, which can be adapted for the synthesis of the target compound.

Attachment of 5-Bromo-2-fluorophenyl Group at N1

The N-arylation of pyrazole nitrogen with a 5-bromo-2-fluorophenyl moiety typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Ullmann-type coupling.

While explicit procedures for this exact substitution are scarce, related compounds such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate have been synthesized via palladium-catalyzed coupling of pyrazole derivatives with aryl halides (Patent WO2021096903A1).

Typical conditions include:

- Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)

- Ligands such as BINAP or Xantphos

- Base (e.g., Cs2CO3, K3PO4)

- Solvent (e.g., toluene, dioxane)

- Elevated temperature (80-120°C)

This methodology can be adapted for coupling 5-bromo-2-fluorophenyl halides with pyrazole-3-carboxylic acid derivatives.

Final Hydrolysis and Purification

Ester intermediates are typically hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. Purification is achieved by crystallization or chromatography.

Summary of Preparation Method

| Step No. | Transformation | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole core synthesis and N-alkylation | Diethyl 1H-pyrazole-3,5-dicarboxylate, K2CO3, iodomethane, acetone, 60°C | Formation of N-substituted pyrazole ester |

| 2 | Selective hydrolysis | KOH in MeOH, 0°C to RT | Formation of monoester acid |

| 3 | Bromination at 5-position | Tribromooxyphosphorus | Introduction of bromine on pyrazole |

| 4 | N-Arylation with 5-bromo-2-fluorophenyl group | Pd-catalyzed cross-coupling, base, solvent, heat | Formation of N-(5-bromo-2-fluorophenyl) pyrazole |

| 5 | Hydrolysis of ester to acid | Acidic or basic hydrolysis | Formation of target carboxylic acid |

| 6 | Purification | Crystallization or chromatography | Isolation of pure product |

Research Results and Yields

Due to the lack of direct literature specifically for 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, reported yields for analogous steps from patents and research articles are summarized below:

Analyse Chemischer Reaktionen

Decarboxylation

The carboxylic acid group undergoes thermal or acid-catalyzed decarboxylation, forming 1-(5-bromo-2-fluorophenyl)-1H-pyrazole. This reaction typically occurs at elevated temperatures (150–200°C) and is facilitated by protic solvents like acetic acid or H₂SO₄.

Example Reaction:

Key Factors:

-

Electron-withdrawing substituents stabilize the transition state, lowering the activation energy.

-

Yields depend on reaction time and catalyst choice.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution to form esters or amides.

-

Esterification: Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to yield methyl 1-(5-bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylate.

-

Amidation: Treatment with amines (e.g., NH₃) using coupling agents like SOCl₂ or DCC produces corresponding amides.

Reaction Conditions:

| Reaction Type | Conditions | Typical Yield |

|---|---|---|

| Esterification | ROH, H₂SO₄, reflux, 6–8 h | 70–85% |

| Amidation | RNH₂, SOCl₂, DMF, RT, 12 h | 60–75% |

Electrophilic Aromatic Substitution

The bromo-fluorophenyl group directs electrophilic substitution to specific positions.

-

Nitration: Occurs at the para position relative to fluorine (C₄ of phenyl ring) under HNO₃/H₂SO₄, forming 1-(5-bromo-2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

-

Halogenation: Bromine or chlorine substitutes at C₃ or C₅ of the phenyl ring under FeCl₃ catalysis .

Regioselectivity:

Fluorine’s strong -I effect dominates over bromine’s weaker +M effect, leading to meta/para-directing outcomes.

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with strong nucleophiles (e.g., amines, alkoxides).

Example Reaction:

Conditions:

-

Requires high temperatures (100–150°C) and catalysts (CuI, Pd) .

-

Fluorine’s electron-withdrawing effect activates the bromine for substitution.

Metal-Catalyzed Cross-Coupling

The bromine substituent enables Suzuki, Ullmann, or Buchwald-Hartwig couplings for aryl-aryl or aryl-heteroatom bond formation.

Suzuki Coupling Example:

Applications:

-

Introduces aryl, vinyl, or alkyl groups at the bromine site .

-

Used in pharmaceutical synthesis to diversify molecular scaffolds.

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd), forming stable complexes.

Example Complex:

Properties:

-

Enhanced stability due to chelation effects.

Reduction and Oxidation

-

Carboxylic Acid Reduction: LiAlH₄ reduces the -COOH group to -CH₂OH, yielding 3-(hydroxymethyl)-1-(5-bromo-2-fluorophenyl)-1H-pyrazole .

-

Pyrazole Ring Oxidation: H₂O₂ or KMnO₄ oxidizes the pyrazole ring, leading to ring-opening products under harsh conditions .

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles .

Example:

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance its electrophilic properties, making it more reactive towards nucleophiles. This reactivity allows the compound to interact with various biological molecules, potentially leading to its observed biological activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole-3-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and physicochemical characteristics.

Structural and Molecular Comparison

*Calculated based on analogous structures.

Key Observations

Substituent Effects on Acidity :

- Electron-withdrawing groups (e.g., Br, F) increase acidity by stabilizing the deprotonated form. The target compound’s bromo and fluoro substituents likely result in a lower pKa compared to methoxy-substituted derivatives like 11i (pKa ~3.85 in sulfone-containing analogs ).

- Methoxy groups (e.g., in 11i) reduce acidity due to their electron-donating nature.

The target compound’s bromo group contributes to higher logP compared to chlorine analogs (e.g., ). Alkyl substituents (e.g., difluoroethyl in ) reduce molecular weight and may improve metabolic stability.

Structural Modifications :

- The dihydro pyrazole in introduces partial saturation, reducing aromatic conjugation and altering reactivity.

- Carboxylic acid position (e.g., position 5 in vs. position 3 in the target) affects hydrogen-bonding interactions in biological targets.

Synthetic Pathways :

- Methyl ester hydrolysis is a common method for synthesizing pyrazole-3-carboxylic acids (e.g., 11i and 11j ), suggesting a plausible route for the target compound.

Biologische Aktivität

1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : C10H6BrFN2O2

- CAS Number : 1153254-88-6

- Molecular Weight : 285.06 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Specifically, compounds similar to 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.40 | 0.01 | 344.56 |

| Compound B | 1.78 | 0.05 | 35.6 |

These findings indicate that pyrazole derivatives can be more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

Anticancer Activity

The anticancer properties of 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid have been explored through various in vitro studies. The compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer).

Case Study: Cytotoxicity Assessment

In a study conducted by Wei et al., the compound showed an IC50 value of 26 µM against A549 cell lines, indicating moderate potency in inhibiting cell growth . Another study reported that similar pyrazole derivatives displayed significant apoptosis induction in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| Hep-2 | 3.25 |

| A549 | 26 |

Additionally, compounds derived from the pyrazole scaffold have been reported to inhibit Aurora-A kinase, a target for cancer therapy, with IC50 values as low as 0.067 µM .

The biological activity of 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is attributed to its ability to interfere with key signaling pathways involved in inflammation and cancer progression. The inhibition of COX enzymes reduces the production of pro-inflammatory mediators, while its anticancer effects may involve the induction of apoptosis and cell cycle arrest.

Q & A

Q. Purification :

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted precursors.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities from brominated byproducts .

Q. Characterization :

- NMR : - and -NMR confirm regiochemistry of the pyrazole ring and substituent positions.

- X-ray crystallography : Resolves ambiguities in stereochemistry, especially when fluorine substituents cause anomalous NMR splitting .

Basic: What spectroscopic techniques are essential for structural elucidation, and how are data interpreted?

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~323.0) and detects halogen isotope patterns (bromine doublet) .

- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) confirm functional groups .

- Elemental analysis : Ensures purity by matching experimental vs. theoretical C/H/N/Br/F ratios .

Advanced: How can conflicting data between NMR and X-ray crystallography be resolved during structural analysis?

Discrepancies often arise from dynamic effects (e.g., fluorine’s quadrupolar broadening in NMR) or crystal packing distortions. Strategies include:

- Variable-temperature NMR : Reduces signal broadening to confirm substituent positions .

- DFT calculations : Compare experimental X-ray bond lengths/angles with computational models to identify static vs. dynamic distortions .

- Multi-nuclear NMR : -NMR clarifies electronic environments of fluorine substituents .

Advanced: What strategies optimize reaction conditions to minimize side products in large-scale synthesis?

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., debrominated species) and adjust bromine equivalents .

- Microwave-assisted synthesis : Reduces reaction time, minimizing thermal degradation of acid groups .

- Protection/deprotection : Temporarily protect the carboxylic acid group with tert-butyl esters to prevent unwanted cyclization .

Advanced: How are mechanistic studies designed to probe unexpected reactivity in pyrazole derivatives?

- Isotopic labeling : Introduce -labeled hydrazines to track cyclization pathways via -NMR .

- Kinetic profiling : Monitor intermediates via in situ IR or UV-Vis to identify rate-determining steps (e.g., aryl halide activation) .

- Competition experiments : Compare reactivity of fluorophenyl vs. non-fluorinated analogs to assess electronic effects .

Safety: What are the recommended storage conditions and handling precautions for this compound?

- Storage : Store in sealed, desiccated containers at 2–8°C to prevent hydrolysis of the carboxylic acid group .

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Hazard Statement H315/H319) .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration by licensed facilities .

Advanced: How can computational modeling predict reactivity or guide functionalization of the pyrazole core?

- Docking studies : Model interactions with biological targets (e.g., enzymes) using the carboxylic acid as a hydrogen-bond donor .

- DFT-based frontier orbital analysis : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) .

- pKa calculations : Estimate carboxylic acid protonation states under physiological conditions to optimize solubility for bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.